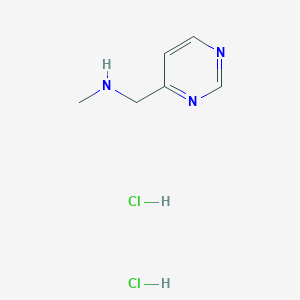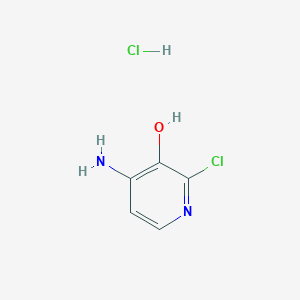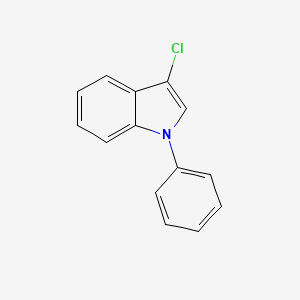
3-chloro-1-phenyl-1H-indole
Vue d'ensemble
Description
3-Chloro-1-phenyl-1H-indole is a heterocyclic aromatic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and their wide range of biological activities. The compound features a phenyl group attached to the nitrogen atom of the indole ring and a chlorine atom at the third position of the indole ring. This structural configuration imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-1-phenyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst. For this compound, the starting materials would be 3-chlorophenylhydrazine and benzaldehyde. The reaction typically proceeds under reflux conditions with an acid catalyst such as hydrochloric acid or sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis or other optimized synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-1-phenyl-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the ring. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation.
Nucleophilic Substitution: The chlorine atom at the third position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding indole-3-carboxylic acids or reduction to form indoline derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine, nitric acid, or sulfuric acid are used under controlled conditions to achieve selective substitution.
Nucleophilic Substitution: Nucleophiles like sodium methoxide or primary amines are used in polar solvents such as dimethyl sulfoxide or ethanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under appropriate conditions.
Major Products Formed:
Electrophilic Substitution: Products include 3-bromo-1-phenyl-1H-indole, 3-nitro-1-phenyl-1H-indole, and 3-sulfonyl-1-phenyl-1H-indole.
Nucleophilic Substitution: Products include 3-amino-1-phenyl-1H-indole and 3-alkoxy-1-phenyl-1H-indole.
Oxidation and Reduction: Products include indole-3-carboxylic acids and indoline derivatives.
Applications De Recherche Scientifique
3-Chloro-1-phenyl-1H-indole has diverse applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 3-chloro-1-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions.
Comparaison Avec Des Composés Similaires
1-Phenyl-1H-indole: Lacks the chlorine atom at the third position, resulting in different reactivity and biological properties.
3-Bromo-1-phenyl-1H-indole: Similar structure but with a bromine atom instead of chlorine, leading to different chemical reactivity and potential biological activities.
3-Nitro-1-phenyl-1H-indole: Contains a nitro group at the third position, significantly altering its chemical and biological properties.
Uniqueness: 3-Chloro-1-phenyl-1H-indole is unique due to the presence of the chlorine atom at the third position, which influences its chemical reactivity and biological activities. This structural feature makes it a valuable compound for various research applications and potential therapeutic uses.
Propriétés
IUPAC Name |
3-chloro-1-phenylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN/c15-13-10-16(11-6-2-1-3-7-11)14-9-5-4-8-12(13)14/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWWZSUNLNUHQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


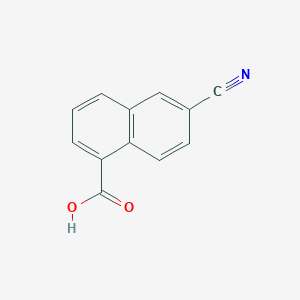
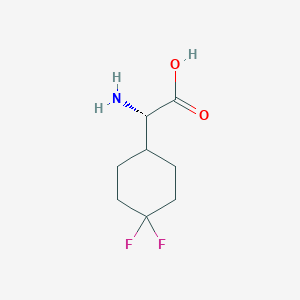
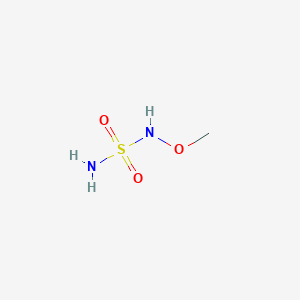
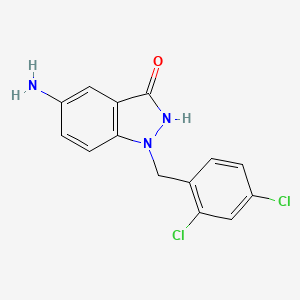
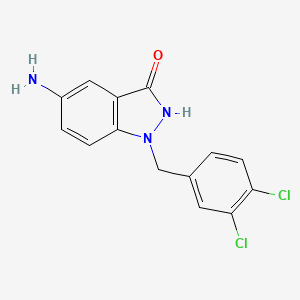


![(3-Aminobicyclo[1.1.1]pentan-1-yl)methanol hydrochloride](/img/structure/B3249823.png)

![Methyl 3-amino-7-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B3249838.png)


